Home > Products > Screening Compounds P29333 > 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide
5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide - 1021077-14-4

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

Catalog Number: EVT-2802021
CAS Number: 1021077-14-4
Molecular Formula: C19H18N6O6S
Molecular Weight: 458.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax, also known as ABT-199, is a potent, orally bioavailable, and selective inhibitor of B-cell lymphoma-2 (Bcl-2) protein. [] It is approved for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia. [, , , , ] Venetoclax exhibits its therapeutic effect by selectively binding to Bcl-2, thereby promoting apoptosis (programmed cell death) in cancer cells. [, , , , ] The metabolism of Venetoclax has been extensively studied and revealed the formation of several metabolites, some of which exhibit unique metabolic profiles in humans. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax. [] It forms at levels of about 8-10% and has a similar molecular weight to Venetoclax. [] VNO has been synthesized and characterized using various techniques including HPLC, mass spectrometry, and NMR. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity formed during the degradation of Venetoclax under oxidative stress conditions. [] Like VNO, VHA is present at levels of about 8-10% and has a similar molecular weight to Venetoclax. [] Its formation is linked to a [, ] Meisenheimer rearrangement of VNO. [] VHA has also been synthesized and characterized using various analytical techniques to confirm its structure and properties. []

Relevance: Similar to VNO, VHA is also a structurally related impurity of Venetoclax. The identification, synthesis, and characterization of both VNO and VHA highlight the importance of understanding the degradation pathways and potential impurities of Venetoclax, which is crucial for its manufacturing and quality control as a pharmaceutical product. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a significant metabolite of Venetoclax identified in human feces. [] It constitutes around 13% of the administered dose of Venetoclax and is formed through nitro reduction, likely facilitated by gut bacteria. []

Relevance: As a significant metabolite of Venetoclax, M30 contributes to understanding the overall metabolic profile and clearance mechanisms of Venetoclax in humans. [] This information is crucial for assessing the pharmacokinetic properties and potential drug interactions of Venetoclax.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of Venetoclax, formed through a cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the dimethyl cyclohexenyl moiety followed by cyclization. [] It represents around 12% of the total drug-related material in plasma. [] Importantly, M27 is considered a disproportionate human metabolite, with higher plasma concentrations observed in humans compared to preclinical species used for safety testing. [] Despite this, M27 is not expected to possess clinically relevant on- or off-target pharmacological activities. []

Relevance: The identification of M27 as a major and disproportionate human metabolite highlights the importance of thorough metabolic profiling in drug development. [] Understanding species-specific metabolic differences is crucial for predicting drug clearance, potential drug interactions, and extrapolating preclinical safety data to clinical settings.

5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1)

Compound Description: [18F]1 is a radiolabeled ligand developed for positron emission tomography (PET) imaging of the colony-stimulating factor 1 receptor (CSF1R). [] CSF1R is an emerging target for imaging neuroinflammation, a process implicated in neurodegenerative diseases such as Alzheimer's disease. [] [18F]1 exhibits high binding affinity for CSF1R, comparable to a known CSF1R inhibitor, CPPC (mentioned below). [] Preclinical studies in mice demonstrated increased brain uptake of [18F]1 in a model of lipopolysaccharide (LPS)-induced neuroinflammation, suggesting its potential as a PET imaging agent for visualizing CSF1R. []

5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide (CPPC)

Compound Description: CPPC is a known inhibitor of CSF1R. [] It served as a reference compound for comparing the binding affinity of the newly developed radioligand [18F]1 (mentioned above). [] CPPC effectively inhibited the brain uptake of [18F]1 in a mouse model of LPS-induced neuroinflammation, confirming the specificity of [18F]1 for CSF1R. []

Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate (2)

Compound Description: This compound serves as a key intermediate in synthesizing a series of naphthofuran derivatives evaluated for their antimicrobial, antioxidant, and nonlinear optical (NLO) properties. [, ] It is obtained from the nitration of ethyl naphtha[2,1-b]furan-2-carboxylate (1). [, ]

3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl) naphtha [2,1-b]furan-2-carboxamides (5(a-g))

Compound Description: This group represents a series of azetidinone derivatives synthesized from Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate (2). [, ] These compounds were evaluated for their antimicrobial, antioxidant, and NLO properties. [, ]

3-nitro-N1(aryl-methylene)-substituted-naphtho [2,1-b]furan-2-carbohydrazides 4(a-g)

Compound Description: This series of Schiff bases serves as crucial intermediates in the synthesis of the aforementioned 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl) naphtha [2,1-b]furan-2-carboxamides. [, ] They are synthesized by reacting the hydrazide derivative of Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate (2) with different aromatic aldehydes. [, ]

Properties

CAS Number

1021077-14-4

Product Name

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

IUPAC Name

5-nitro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide

Molecular Formula

C19H18N6O6S

Molecular Weight

458.45

InChI

InChI=1S/C19H18N6O6S/c26-19(16-5-6-18(31-16)25(27)28)22-14-1-3-15(4-2-14)32(29,30)24-11-9-23(10-12-24)17-13-20-7-8-21-17/h1-8,13H,9-12H2,(H,22,26)

InChI Key

FOLFIRRRRDYCEB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.